molecular formula C16H13FN2O B15292698 2,3-Dihydro-7-fluoro-5-phenyl-5H-imidazo(2,1-a)isoindol-5-ol CAS No. 27097-50-3

2,3-Dihydro-7-fluoro-5-phenyl-5H-imidazo(2,1-a)isoindol-5-ol

Cat. No.: B15292698
CAS No.: 27097-50-3
M. Wt: 268.28 g/mol
InChI Key: RVROVJJHPUKGLK-UHFFFAOYSA-N
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Description

2,3-Dihydro-7-fluoro-5-phenyl-5H-imidazo(2,1-a)isoindol-5-ol is a complex heterocyclic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-7-fluoro-5-phenyl-5H-imidazo(2,1-a)isoindol-5-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the imidazole ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-7-fluoro-5-phenyl-5H-imidazo(2,1-a)isoindol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

2,3-Dihydro-7-fluoro-5-phenyl-5H-imidazo(2,1-a)isoindol-5-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-7-fluoro-5-phenyl-5H-imidazo(2,1-a)isoindol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives, such as:

Uniqueness

What sets 2,3-Dihydro-7-fluoro-5-phenyl-5H-imidazo(2,1-a)isoindol-5-ol apart from these similar compounds is its unique combination of functional groups and its specific biological activities. The presence of the fluorine atom and the phenyl group contributes to its distinct chemical properties and potential therapeutic applications .

Properties

CAS No.

27097-50-3

Molecular Formula

C16H13FN2O

Molecular Weight

268.28 g/mol

IUPAC Name

7-fluoro-5-phenyl-2,3-dihydroimidazo[1,2-b]isoindol-5-ol

InChI

InChI=1S/C16H13FN2O/c17-12-6-7-13-14(10-12)16(20,11-4-2-1-3-5-11)19-9-8-18-15(13)19/h1-7,10,20H,8-9H2

InChI Key

RVROVJJHPUKGLK-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=N1)C3=C(C2(C4=CC=CC=C4)O)C=C(C=C3)F

Origin of Product

United States

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